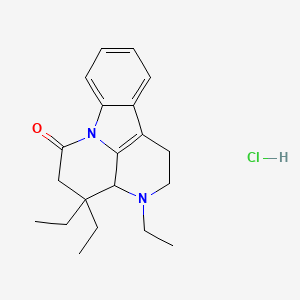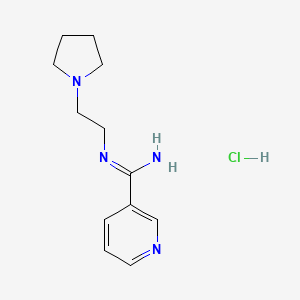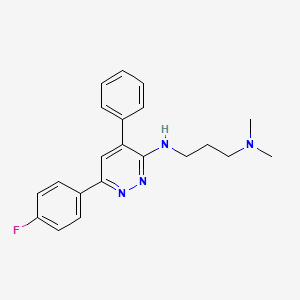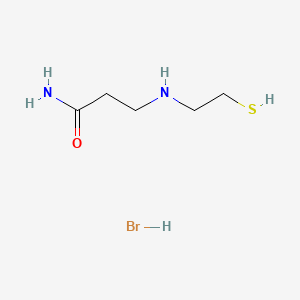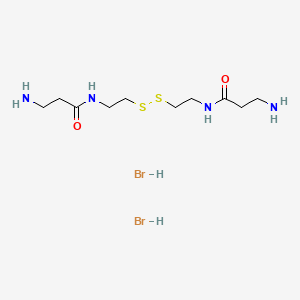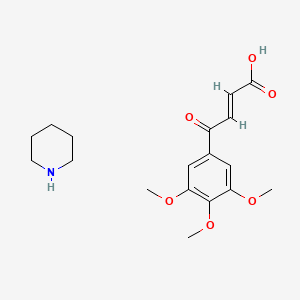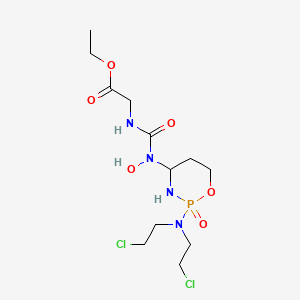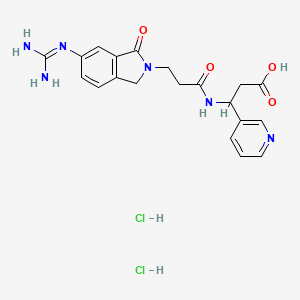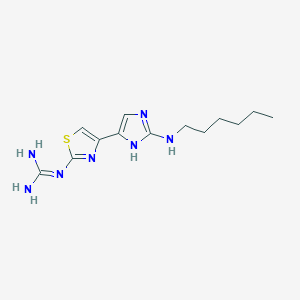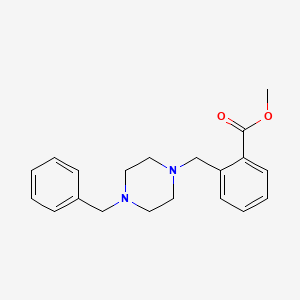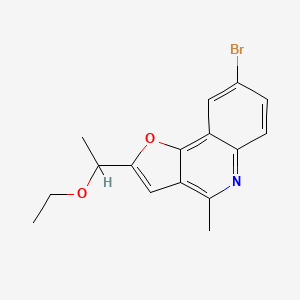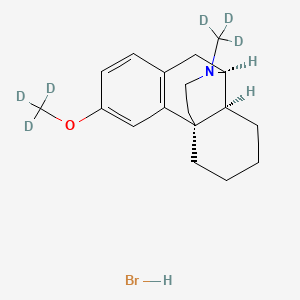
Deudextromethorphan hydrobromide anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of dextromethorphan, a common ingredient in cough suppressants. Deudextromethorphan is a deuterated form of dextromethorphan, meaning that some of the hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen . This modification is intended to improve the pharmacokinetic properties of the compound, such as its metabolic stability and half-life .
Métodos De Preparación
The synthesis of deudextromethorphan hydrobromide anhydrous involves the incorporation of deuterium into the dextromethorphan molecule. The synthetic route typically includes the following steps:
Hydrobromide Formation: The deuterated dextromethorphan is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Deudextromethorphan hydrobromide anhydrous undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Deudextromethorphan hydrobromide anhydrous has a wide range of scientific research applications, including:
Mecanismo De Acción
Deudextromethorphan hydrobromide anhydrous exerts its effects through several mechanisms:
NMDA Receptor Antagonism: It acts as a weak uncompetitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory function.
Nicotinic Receptor Modulation: The compound also interacts with nicotinic receptors, which play a role in neurotransmission.
Sigma-1 Receptor Activation: Deudextromethorphan activates sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.
Serotonin and Norepinephrine Transporter Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.
Comparación Con Compuestos Similares
Deudextromethorphan hydrobromide anhydrous can be compared with other similar compounds, such as:
Dextromethorphan: The non-deuterated form of the compound, commonly used as a cough suppressant.
Levomethorphan: An enantiomer of dextromethorphan with different pharmacological properties.
Methorphan: A related compound with similar chemical structure but different pharmacokinetic properties.
Deudextromethorphan is unique due to the incorporation of deuterium, which enhances its metabolic stability and prolongs its half-life compared to its non-deuterated counterparts .
Propiedades
Número CAS |
1887258-71-0 |
|---|---|
Fórmula molecular |
C18H26BrNO |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i1D3,2D3; |
Clave InChI |
MISZALMBODQYFT-SPMAXMGUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].Br |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



